Molecular Weight and Hydrogen‑Bonding Profile Differentiation vs. 2‑(Azetidin‑1‑yl)pyrimidine and 5‑Methoxypyrimidine
2‑(Azetidin‑1‑yl)‑5‑methoxypyrimidine exhibits a molecular weight of 165.19 g/mol, compared to 135.17 g/mol for 2‑(azetidin‑1‑yl)pyrimidine and 110.11 g/mol for 5‑methoxypyrimidine [1]. The additional methoxy group increases the hydrogen‑bond acceptor count (from 3 to 4) and raises the predicted lipophilicity (cLogP ~1.2 vs. ~0.4 for the unsubstituted pyrimidine), potentially improving membrane permeability while maintaining aqueous solubility typical of small heterocycles.
| Evidence Dimension | Physicochemical properties |
|---|---|
| Target Compound Data | MW = 165.19 g/mol; H‑bond acceptors = 4; cLogP (pred.) ≈ 1.2 |
| Comparator Or Baseline | 2‑(Azetidin‑1‑yl)pyrimidine (MW 135.17, HBA 3, cLogP ≈ 0.4); 5‑Methoxypyrimidine (MW 110.11, HBA 2, cLogP ≈ 0.2) |
| Quantified Difference | MW increase of 30.02 vs. 2‑(azetidin‑1‑yl)pyrimidine; +1 H‑bond acceptor; ΔcLogP ≈ +0.8 |
| Conditions | Calculated values based on molecular structure (ChemSrc database, 2024) |
Why This Matters
The balanced increase in lipophilicity and hydrogen‑bonding capacity aligns with Lipinski’s rule‑of‑five guidelines, making this compound a more drug‑like starting point than its lighter, less functionalized comparators.
- [1] ChemSrc. 2-(Azetidin-1-yl)-5-methoxypyrimidine. CAS 2742024-69-5. Retrieved from https://m.chemsrc.com/en/cas/2742024-69-5_1802624.html. View Source
